Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate
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Overview
Description
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of propanoate, featuring an amino group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate typically involves the reaction of ethyl 3-amino-2-bromopropanoate with 3,4,5-trifluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Corresponding alcohol.
Substitution: Brominated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
- Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
- Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C12H14F3NO2/c1-2-18-12(17)8(6-16)3-7-4-9(13)11(15)10(14)5-7/h4-5,8H,2-3,6,16H2,1H3 |
InChI Key |
UZHGYAZKQKEJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN |
Origin of Product |
United States |
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